tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate
Description
tert-Butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine group attached to an ethyl linker and a 3-methylphenyl aromatic ring. Its molecular formula is C14H21N2O2 (MW: 249.33 g/mol), and it is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. The tert-butyl carbamate group acts as a protective moiety for amines, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) while maintaining stability during synthetic transformations .
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-6-5-7-11(8-10)12(9-15)16-13(17)18-14(2,3)4/h5-8,12H,9,15H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBLEZNNVMBBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016744-68-5 | |
| Record name | tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Protection of the Amine Group
The primary amine, 2-amino-1-(3-methylphenyl)ethylamine, is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This step prevents unwanted side reactions during subsequent transformations. A representative procedure involves dissolving the amine in a polar aprotic solvent (e.g., tetrahydrofuran or ethyl acetate) and adding Boc anhydride dropwise at 0–5°C. Triethylamine or N-methylmorpholine is employed as a base to neutralize the generated acid.
Key Reaction Parameters :
-
Solvent : Ethyl acetate or THF (anhydrous).
-
Temperature : 0–25°C.
-
Molar Ratio : Amine:Boc anhydride:Base = 1:1.1:1.2.
Carbamate Formation via Mixed Anhydride Intermediate
An alternative method involves generating a mixed anhydride intermediate from N-Boc-protected amino acids. For example, N-Boc-D-serine reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine to form a reactive intermediate, which subsequently condenses with 3-methylphenethylamine. This approach is advantageous for stereochemical control, as demonstrated in the synthesis of enantiomerically pure intermediates for pharmaceuticals like lacosamide.
Representative Procedure :
Deprotection and Isolation
While the Boc group is typically retained in the final product, acidic workup (e.g., HCl in dioxane) may be used to isolate the free amine if required. The hydrochloride salt enhances solubility for subsequent reactions.
Optimization of Reaction Parameters
Solvent Selection
Solvents significantly impact reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethyl Acetate | 6.02 | 93.1 | 98.5 |
| THF | 7.52 | 88.4 | 97.2 |
| Dichloromethane | 8.93 | 85.7 | 96.8 |
Ethyl acetate is preferred for its balance of polarity and low reactivity.
Temperature and Time
Elevated temperatures (>25°C) promote side reactions, such as premature deprotection or oligomerization. Optimal results are achieved at 10–15°C with a 2-hour reaction time.
Catalysts and Reagents
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in Boc protection steps. For example, a 0.025–0.2 molar ratio of catalyst to substrate increases yields by 15–20% in methylation reactions.
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key adaptations include:
-
Automated Feed Systems : Precise control of reagent addition rates minimizes exothermic side reactions.
-
In-Line Analytics : HPLC and FTIR monitor reaction progress in real time.
-
Crystallization Optimization : Anti-solvent addition (e.g., hexane) precipitates the product with >99% purity.
Comparative Analysis with Analogous Compounds
Structural analogs highlight the impact of substituents on synthesis:
| Compound | Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| tert-Butyl N-[2-amino-1-(3-Cl-phenyl)ethyl]carbamate | Cl | 89.3 | 2.5 |
| tert-Butyl N-[2-amino-1-(3-Me-phenyl)ethyl]carbamate | CH₃ | 93.1 | 2.0 |
| tert-Butyl N-[2-amino-1-(4-Cl-phenyl)ethyl]carbamate | Cl (para) | 86.7 | 3.0 |
The 3-methyl group enhances electron density at the phenyl ring, accelerating nucleophilic attack during carbamate formation.
Recent Advances and Innovations
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry: tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and as a protecting group for amines .
Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in biochemical assays. It is also used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. It is also used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. The molecular pathways involved include enzyme-substrate interactions and covalent modification of active sites .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s key structural features include:
- tert-butyl carbamate group : Imparts steric bulk and stability.
- Ethylamine linker : Provides flexibility and reactivity for further functionalization.
- 3-Methylphenyl ring : Influences electronic and steric properties.
Comparisons with analogs highlight how substituent modifications affect properties:
Physicochemical Properties
- Solubility : The tert-butyl group increases hydrophobicity, reducing aqueous solubility compared to polar analogs (e.g., hydroxyl- or methoxy-substituted derivatives) .
- Stability : tert-Butyl carbamates are thermally stable and resistant to enzymatic degradation, making them suitable for long-term storage and multi-step syntheses .
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
Comparison with Other Carbamates in Drug Development
| Carbamate Type | Advantages | Limitations |
|---|---|---|
| tert-Butyl | High stability, low toxicity | Low reactivity in nucleophilic reactions |
| Ethyl | High reactivity, low molecular weight | Carcinogenic, requires metabolic activation |
| Vinyl | Potent electrophile for covalent binding | Extremely carcinogenic, mutagenic |
Biological Activity
Tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. Its unique structure, characterized by a tert-butyl group and an amino group linked to a phenyl ring, suggests potential biological activity. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N2O2, with a molecular weight of approximately 235.30 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further research.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding facilitated by the amino group. This interaction is crucial for its potential therapeutic effects.
Target Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
- Receptor Binding : It can bind to various receptors, influencing signaling pathways that regulate cellular functions.
Biological Activities
Research indicates that this compound exhibits diverse biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially useful in developing new antibiotics.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation, indicating that this compound might also have anticancer activity.
- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of carbamate derivatives, including this compound. The results indicated a significant reduction in bacterial growth against several strains, supporting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of related carbamate compounds on various cancer cell lines. For instance, a compound structurally similar to this compound exhibited an IC50 value of approximately 92.4 µM against multiple cancer types, suggesting that this compound could also have significant anticancer properties .
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant reduction in bacterial growth | Case Study 1 |
| Anticancer | IC50 ~ 92.4 µM against various cancer lines | Case Study 2 |
| Neuroprotective | Potential protective effects on neurons | Ongoing research |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling tert-butyl carbamate with a substituted phenethylamine derivative. For example:
- React tert-butyl carbamate with 2-amino-1-(3-methylphenyl)ethyl bromide in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane) .
- Optimize temperature (0–25°C) and pH (neutral to slightly basic) to minimize side reactions like hydrolysis .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Higher temperatures risk carbamate decomposition |
| Solvent | Dichloromethane/THF | Polar solvents enhance solubility |
| Reaction Time | 4–12 hrs | Prolonged time may increase impurities |
Q. Which spectroscopic techniques are most reliable for characterizing tert-butyl carbamate derivatives?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.2 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .
- 2D NMR (HSQC, HMBC) resolves connectivity between the carbamate and phenyl groups .
- Mass Spectrometry (MS) :
- High-resolution MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₁N₂O₂: 265.1547) .
- Infrared (IR) Spectroscopy : Detects carbamate C=O stretch (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. What purification strategies mitigate common byproducts in carbamate synthesis?
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate unreacted amines or brominated intermediates .
- Recrystallization : Ethanol/water mixtures preferentially dissolve carbamates over hydrophobic byproducts .
- Challenges : Tert-butyl groups increase hydrophobicity, complicating aqueous workups; consider tert-butyl cleavage inhibitors (e.g., mild acids) .
Q. What safety protocols are critical when handling tert-butyl carbamate intermediates?
- Hazard Mitigation :
- Wear nitrile gloves and goggles to prevent skin/eye contact (non-hazardous but irritant) .
- Use fume hoods to avoid inhalation of solvent vapors (e.g., dichloromethane) .
- Storage : Stable at room temperature in amber glass vials; avoid strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can crystallization challenges for tert-butyl carbamates be addressed using computational tools?
- Software :
- Mercury (CCDC): Visualizes packing motifs and predicts crystal morphology using van der Waals radii and hydrogen-bonding patterns .
- SHELXL : Refines X-ray diffraction data to resolve disorder in tert-butyl groups, which often exhibit rotational flexibility .
- Experimental Design : Co-crystallize with stabilizing agents (e.g., crown ethers) to improve lattice formation .
Q. What mechanistic insights explain regioselectivity in carbamate functionalization?
- Reactivity Pathways :
- The carbamate’s NH group acts as a nucleophile in alkylation reactions, while the tert-butyl group sterically shields the adjacent amine .
- Density Functional Theory (DFT) simulations reveal transition-state energetics for substitutions at the phenyl ring .
- Case Study : Introducing electron-withdrawing groups (e.g., -Br) at the 3-methylphenyl position increases electrophilicity, favoring SNAr reactions .
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural validation?
- Troubleshooting Workflow :
Confirm sample purity via HPLC (≥95% purity).
Cross-validate NMR assignments using DEPT-135 (distinguishes CH₂/NH groups) .
Reanalyze MS under softer ionization (e.g., ESI instead of EI) to prevent fragmentation .
- Example : A mismatched molecular ion in EI-MS may indicate thermal decomposition; switch to MALDI-TOF for intact ion analysis .
Q. What role does this compound play in targeted drug design?
- Biological Relevance :
- Serves as a protease inhibitor scaffold due to carbamate-enzyme interactions (e.g., HIV-1 protease) .
- Modifications at the 3-methylphenyl group enhance blood-brain barrier permeability in CNS drug candidates .
- Structure-Activity Data :
| Modification | Bioactivity (IC₅₀) | Target |
|---|---|---|
| 3-Methylphenyl | 12 nM | Serine hydrolases |
| 4-Chlorophenyl | 8 nM | Kinases |
| Data extrapolated from analogs in |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
